molecular formula C6H15N3O B11821965 4-(dimethylamino)-N'-hydroxybutanimidamide

4-(dimethylamino)-N'-hydroxybutanimidamide

Cat. No.: B11821965
M. Wt: 145.20 g/mol
InChI Key: IRHUQUBXVJCDJH-UHFFFAOYSA-N
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Description

4-(dimethylamino)-N’-hydroxybutanimidamide is an organic compound with a unique structure that includes a dimethylamino group and a hydroxybutanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N’-hydroxybutanimidamide typically involves the reaction of dimethylamine with a suitable precursor, such as a butanimidamide derivative. The reaction conditions often include the use of a solvent like dimethylformamide (DMF) and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(dimethylamino)-N’-hydroxybutanimidamide may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. Industrial production may also involve purification steps like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylamino)-N’-hydroxybutanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used, often in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Reagents like alkyl halides or acyl chlorides can be used, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(dimethylamino)-N’-hydroxybutanimidamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in biochemical assays and as a probe for studying biological processes.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N’-hydroxybutanimidamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxybutanimidamide moiety can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)benzoic acid: Shares the dimethylamino group but has a different functional group.

    4-(dimethylamino)pyridine: Similar structure with a pyridine ring instead of the butanimidamide moiety.

    4-(dimethylamino)cinnamaldehyde: Contains a dimethylamino group and an aldehyde functional group.

Uniqueness

4-(dimethylamino)-N’-hydroxybutanimidamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-(dimethylamino)-N'-hydroxybutanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O/c1-9(2)5-3-4-6(7)8-10/h10H,3-5H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHUQUBXVJCDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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